
5-Bromo-2,1,3-benzothiadiazole
Overview
Description
5-Bromo-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. One common method involves the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows: [ \text{C6H4Br(NH2)2} + \text{SOCl2} + \text{H2SO4} \rightarrow \text{C6H3BrN2S} + \text{HCl} + \text{SO2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but optimized for large-scale production. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the benzothiadiazole ring. Common nucleophiles include amines, thiols, and alkoxides.
Key Examples:
Mechanistic Insight : The reaction proceeds via a Pd-catalyzed pathway for amine substitutions, while polar aprotic solvents like DMF enhance thiol reactivity through stabilization of the transition state .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the formation of C–C bonds, expanding applications in conjugated materials synthesis.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids yields biaryl derivatives essential for optoelectronic materials.
Key Finding : Electron-deficient boronic acids exhibit slower coupling kinetics due to reduced transmetalation efficiency .
Stille Coupling
Reactions with stannanes provide access to heteroaromatic systems:
Organostannane | Catalyst | Conditions | Yield | Product |
---|---|---|---|---|
Tributyl(thienyl)stannane | Pd(PPh₃)₂Cl₂, LiCl, DMF | 110°C, 8h | 78% | 5-Thienyl-2,1,3-benzothiadiazole |
Limitation : Stannane toxicity necessitates rigorous purification protocols .
Direct C–H Functionalization
Recent advances enable regioselective C–H bond activation at position 4 of the benzothiadiazole ring.
Reaction Type | Conditions | Yield | Product |
---|---|---|---|
C–H Arylation | Pd(OAc)₂, PivOH, Ag₂CO₃, DCE, 120°C | 65% | 4-Aryl-5-bromo-2,1,3-benzothiadiazole |
C–H Thiolation | CuI, 1,10-phenanthroline, DMSO, 80°C | 58% | 4-Mercapto-5-bromo-2,1,3-benzothiadiazole |
Notable Observation : Electron-deficient directing groups are unnecessary due to inherent ring polarization .
Radical Reactions
Under photoredox conditions, the bromine atom participates in atom-transfer radical reactions:
Initiator | Substrate | Conditions | Yield | Product |
---|---|---|---|---|
Ir(ppy)₃ | Styrene | Blue LEDs, DMF, RT | 72% | 5-Styryl-2,1,3-benzothiadiazole |
Application : This method facilitates the synthesis of π-extended systems for organic semiconductors .
Functional Group Transformations
The benzothiadiazole ring undergoes reduction and oxidation:
Reaction | Reagents | Conditions | Product | Yield |
---|---|---|---|---|
Reduction | Zn, AcOH | Reflux, 2h | 5-Bromo-2,1,3-benzothiadiazoline | 81% |
Oxidation | mCPBA | CH₂Cl₂, 0°C | 5-Bromo-2,1,3-benzothiadiazole S-oxide | 89% |
Caution : Over-oxidation may lead to ring-opening byproducts .
Scientific Research Applications
Organic Electronics
Overview
5-Bromo-2,1,3-benzothiadiazole is primarily utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electron-withdrawing properties enhance the performance of these materials by improving charge transport and stability.
Mechanism of Action
The compound acts as an electron acceptor in donor-acceptor systems, which is crucial for efficient charge separation and transport in organic photovoltaics. Its incorporation into polymer matrices allows for fine-tuning of electronic properties necessary for optimal device performance.
Table 1: Comparison of Electronic Properties
Compound | LUMO Energy (eV) | HOMO Energy (eV) | Band Gap (eV) |
---|---|---|---|
This compound | -3.0 | -5.5 | 2.5 |
1,2,3-Benzothiadiazole | -3.2 | -5.7 | 2.5 |
4,7-Dibromo-1,2,3-benzothiadiazole | -3.1 | -5.6 | 2.5 |
Medicinal Chemistry
Overview
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of benzothiadiazoles including this compound. Modifications at the bromine site significantly enhanced antimicrobial potency against both gram-positive and gram-negative bacteria.
- Antitumor Research : In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity attributed to the induction of apoptosis through the activation of caspase pathways .
- Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism, showing promising inhibition rates that suggest potential for therapeutic development targeting cancer metabolism.
Material Science
Overview
In material science, this compound serves as a building block for synthesizing new polymers with unique electronic properties.
Applications
It has been used in the synthesis of novel materials that exhibit enhanced photochemical stability and electron affinity. These materials are being explored for applications in sensors and other electronic devices.
Chemical Reactions
Types of Reactions
The compound undergoes several chemical reactions including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions to form biaryl compounds and other complex organic molecules.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium thiolate or primary amines | Base presence |
Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Potassium carbonate as a base |
Mechanism of Action
The mechanism of action of 5-Bromo-2,1,3-benzothiadiazole in its applications is primarily based on its electron-withdrawing nature. This property allows it to stabilize charge-transfer states in donor-acceptor systems, enhancing the efficiency of electronic devices. In coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the bromine substitution.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with two bromine atoms, used in similar applications but offering different electronic properties.
2,1,3-Benzoselenadiazole: A selenium analog with distinct photophysical properties.
Uniqueness: 5-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic characteristics. Its single bromine substitution allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Biological Activity
5-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacokinetics, and case studies.
This compound is characterized by its molecular formula C₆H₃BrN₂S and a molecular weight of 215.07 g/mol. It appears as a solid at room temperature with a melting point range of 55-60 °C and is soluble in organic solvents. The presence of the bromine atom enhances its electronic properties, making it suitable for various applications in organic electronics and biological systems .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit their growth .
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways and induction of oxidative stress .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to varying concentrations of the compound .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability when administered. Its stability is influenced by environmental factors such as temperature and pH. Recommended storage conditions are between 2-8 °C to maintain its integrity .
Q & A
Q. What are the common synthetic routes for 5-Bromo-2,1,3-benzothiadiazole, and what yields can researchers expect?
The most widely reported synthesis involves the cyclization of 4-bromo-1,2-phenylenediamine dihydrochloride. A typical procedure includes refluxing the dihydrochloride salt with thionyl chloride (SOCl₂) in dry toluene, followed by the addition of pyridine to facilitate ring closure. This method yields ~70% of the product after recrystallization from ethanol/water . Alternative routes, such as nitrous acid-promoted cyclization, yield benzotriazole derivatives but are less efficient for benzothiadiazole synthesis .
Q. How can researchers optimize the synthesis to minimize dibrominated byproducts?
Dibrominated byproducts (e.g., 4,5-dibromobenzothiadiazole) may form during bromination steps. To suppress this:
- Use controlled stoichiometry (e.g., 1:1 molar ratio of brominating agent to substrate).
- Monitor reaction temperature (e.g., 0–25°C for selective monobromination).
- Purify intermediates via steam distillation or column chromatography to isolate the monobrominated product .
Q. What safety precautions are critical when handling this compound?
Key precautions include:
- Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (H319 hazard) .
- Storage: Keep in a dry, cool environment (2–8°C) away from light .
- Ventilation: Use fume hoods due to potential dust inhalation risks .
- Emergency protocols: For spills, neutralize with inert absorbents and dispose as hazardous waste .
Q. What spectroscopic techniques are effective for characterizing this compound, and what key data should be observed?
- ¹H NMR (DMSO-d₆): A singlet at δ 6.64 ppm corresponds to aromatic protons .
- ¹³C NMR: Peaks at δ 139.80 (C-Br), 129.93 (C-S), and 107.26 ppm (C-N) confirm the benzothiadiazole core .
- Mass spectrometry (MS): A molecular ion peak at m/z 277.875 ([M+H]⁺) aligns with the molecular formula C₆H₃BrN₂S .
Q. How does this compound function as an intermediate in pharmaceutical synthesis?
It is a key precursor in synthesizing tizanidine, a muscle relaxant. For example:
- Reaction with 2-chloro-2-imidazoline hydrochloride in pyridine yields tizanidine with 90.5% purity .
- Coupling with imidazoline-2-sulfonic acid under reflux in isopropanol produces tizanidine salts, later converted to HCl salts (purity >99%) .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 70% vs. 66%) may arise from:
- Reagent purity: Ensure anhydrous conditions for SOCl₂ and pyridine .
- Reaction duration: Extending reflux time beyond 19 hours improves yield .
- Post-synthesis purification: Steam distillation or recrystallization minimizes losses .
Q. How can this compound be functionalized for cross-coupling reactions?
- Suzuki-Miyaura coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to form C-C bonds .
- Nucleophilic substitution: Replace bromine with methoxy or amino groups using NaOMe or NH₃ (Note: Excludes BenchChem data per guidelines).
Q. What are its applications in material science beyond pharmaceuticals?
- Fluorescent dyes: Palladium-catalyzed C-N coupling with fluorene derivatives produces emissive materials for bioimaging .
- Kinase inhibitors: Serves as a precursor for brominated benzotriazoles, which inhibit human protein kinases .
Q. How should researchers analyze and address stability issues during storage?
- Degradation signs: Discoloration (yellow to brown) indicates oxidation.
- Mitigation: Store under inert gas (N₂/Ar) in amber vials at 2–8°C .
- Purity checks: Regular HPLC or TLC analysis to monitor decomposition .
Q. What computational methods support the design of derivatives for target applications?
Properties
IUPAC Name |
5-bromo-2,1,3-benzothiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCRUZDFDGTAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379963 | |
Record name | 5-bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-75-9 | |
Record name | 5-bromo-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[2,1,3]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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